(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)
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Overview
Description
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- typically involves the reaction of benzophenone with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles such as hydroxide ions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- exerts its effects involves interactions with various molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares a similar structure but lacks the oxirane ring.
Diphenylmethanol: Contains two phenyl groups but does not have the oxirane ring or the ketone functional group.
1,3-Diphenyl-2-propanone: Similar in structure but with different functional groups
Uniqueness
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities not found in the similar compounds listed above .
Properties
CAS No. |
7731-74-0 |
---|---|
Molecular Formula |
C28H20O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
InChI Key |
VHTHEVZGLMYPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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